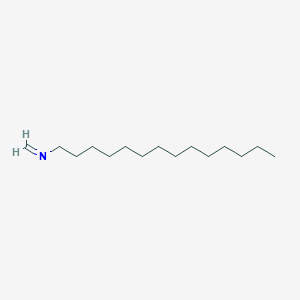
N-Tetradecylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tetradecylmethanimine is an organic compound classified as an imine Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) this compound specifically features a tetradecyl group (a 14-carbon alkyl chain) attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Tetradecylmethanimine can be synthesized through the reaction of tetradecylamine with formaldehyde. The reaction typically involves the following steps:
Formation of the Intermediate: Tetradecylamine reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form this compound.
The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed.
Solvent: Solvents like ethanol or methanol can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Tetradecylmethanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it back to tetradecylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products Formed
Oxidation: Oxidation typically yields N-tetradecylamine oxides.
Reduction: Reduction results in the formation of tetradecylamine.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Tetradecylmethanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Tetradecylmethanimine involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The molecular pathways involved include:
Nucleophilic Addition: The imine group can undergo nucleophilic addition reactions, forming new covalent bonds.
Hydrolysis: In aqueous environments, the imine group can hydrolyze to form the corresponding amine and aldehyde.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecylmethanimine: Similar structure but with a 12-carbon alkyl chain.
N-Hexadecylmethanimine: Similar structure but with a 16-carbon alkyl chain.
N-Octadecylmethanimine: Similar structure but with an 18-carbon alkyl chain.
Uniqueness
N-Tetradecylmethanimine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The 14-carbon chain provides a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
116208-65-2 |
|---|---|
Molekularformel |
C15H31N |
Molekulargewicht |
225.41 g/mol |
IUPAC-Name |
N-tetradecylmethanimine |
InChI |
InChI=1S/C15H31N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h2-15H2,1H3 |
InChI-Schlüssel |
JKFHTMYJIKWKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


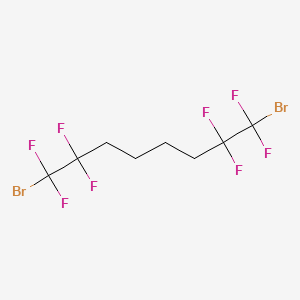
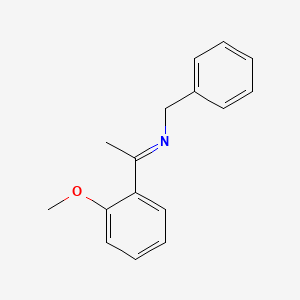
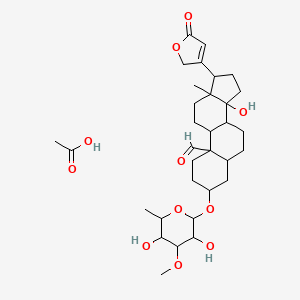


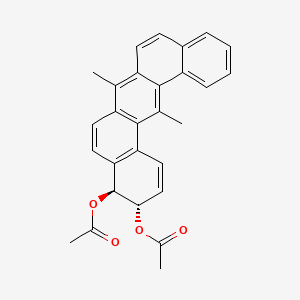
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
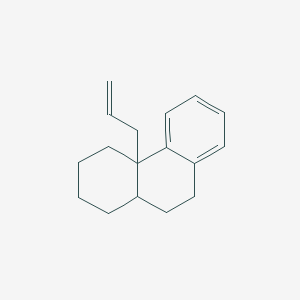
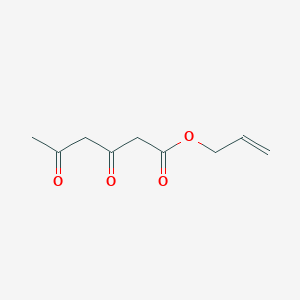
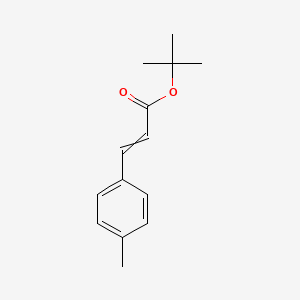
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
